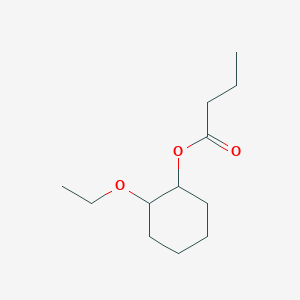

2-Ethoxycyclohexyl butanoate

Description

Structure

3D Structure

Properties

CAS No. |

606494-76-2 |

|---|---|

Molecular Formula |

C12H22O3 |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

(2-ethoxycyclohexyl) butanoate |

InChI |

InChI=1S/C12H22O3/c1-3-7-12(13)15-11-9-6-5-8-10(11)14-4-2/h10-11H,3-9H2,1-2H3 |

InChI Key |

ADQPJWNSCKESKU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1CCCCC1OCC |

Origin of Product |

United States |

Theoretical and Computational Investigations of 2 Ethoxycyclohexyl Butanoate

Quantum Chemical Calculation Methodologies

The theoretical examination of a molecule like 2-ethoxycyclohexyl butanoate, which possesses significant conformational flexibility, relies on a hierarchy of computational methods to balance accuracy and computational expense.

Density Functional Theory (DFT) stands as a principal tool for investigating the electronic structure and energetics of organic molecules. For a compound such as this compound, DFT would be employed to determine optimized geometries, relative energies of different conformers, and electronic properties. Studies on related ester molecules frequently utilize hybrid functionals, most notably B3LYP, for their proven balance of accuracy and computational efficiency in describing molecular structures and energies. nih.govacs.org More recent investigations into complex organic systems also leverage functionals from the M06 suite or double-hybrid functionals, which can offer improved accuracy for non-covalent interactions and barrier heights, critical aspects in conformational analysis. researchgate.net

For instance, in studies of banana-shaped molecules containing ester linkages, DFT calculations at the B3LYP/6-31G(d) level have been successfully used to explore their conformational behavior and electronic properties. rsc.org The choice of functional is critical and is often benchmarked against higher-level calculations or experimental data where available.

Table 1: Representative DFT Functionals for Ester and Cyclohexane (B81311) Derivative Analysis

| Functional | Type | Common Applications |

| B3LYP | Hybrid | Geometry optimization, frequency calculations, general energetics. nih.gov |

| M06-2X | Hybrid Meta-GGA | Good for thermochemistry, kinetics, and non-covalent interactions. researchgate.net |

| CAM-B3LYP | Long-range Corrected | Improved accuracy for charge-transfer and electronic excitations. nsf.gov |

| ωB97X-D | Range-separated Hybrid | Includes empirical dispersion correction, suitable for conformational energies. |

While less accurate than DFT, semi-empirical quantum mechanical methods offer a computationally inexpensive alternative for preliminary conformational searches of large, flexible molecules. Methods such as AM1, PM3, PM6, and RM1 are significantly faster, allowing for the rapid exploration of a molecule's vast conformational space. mdpi.comscielo.brlew.ro These methods are particularly useful for generating a large number of initial structures that can then be re-optimized at a higher level of theory, such as DFT. lew.ro

For example, conformational analysis studies on various organic molecules have successfully used PM6 and RM1 to determine global and local minima. scielo.brscispace.com The validation of these semi-empirical methods often involves comparing their predicted energetic profiles with those obtained from DFT calculations for key dihedral angle rotations. scispace.com A conformational search might first be performed using a method like PM6 to identify a pool of low-energy conformers, which are then subjected to more rigorous DFT calculations for final energy ranking and property analysis. acs.org

The choice of basis set is as crucial as the selection of the computational method itself. For molecules like this compound, which contain heteroatoms with lone pairs (oxygen), Pople-style basis sets such as 6-31G(d) are often used for initial geometry optimizations due to their computational efficiency. rsc.org

However, for more accurate energy calculations and the proper description of subtle electronic effects, larger basis sets are required. The Dunning-type correlation-consistent basis sets, such as cc-pVDZ and cc-pVTZ, are widely employed. chemrxiv.org To accurately model non-covalent interactions and the diffuse nature of electron density in anions or molecules with lone pairs, these basis sets are often augmented with diffuse functions, denoted by "aug-" (e.g., aug-cc-pVTZ). chemrxiv.orgresearchgate.net The inclusion of diffuse functions is particularly important for obtaining reliable energies and electronic properties. researchgate.net Studies have shown that for many properties, large basis sets including diffuse functions are necessary to achieve quantitative agreement with experimental data. chemrxiv.org

Table 2: Commonly Used Basis Sets in DFT Calculations of Organic Molecules

| Basis Set | Description | Justification for Use |

| 6-31G(d) | Double-zeta with polarization on heavy atoms | Good for preliminary geometry optimizations and frequency calculations. rsc.org |

| 6-311++G(d,p) | Triple-zeta with diffuse and polarization functions on all atoms | Offers a good balance of accuracy and cost for energetic calculations. acs.org |

| cc-pVTZ | Correlation-consistent triple-zeta | Systematically improvable; provides high accuracy for well-behaved systems. |

| aug-cc-pVTZ | Correlation-consistent triple-zeta with diffuse functions | "Gold standard" for high-accuracy energy calculations, especially for systems with lone pairs or weak interactions. nsf.govchemrxiv.org |

Conformational Analysis Studies

The presence of a flexible six-membered ring and rotatable single bonds in this compound gives rise to a complex potential energy surface with numerous possible conformers.

The conformational analysis of this compound would begin with a systematic exploration of its potential energy surface (PES). nih.govfiveable.me The PES is a multidimensional surface that relates the molecule's energy to its geometry. fiveable.mestudysmarter.co.uk For a molecule with multiple rotatable bonds, such as the C-O bonds of the ester and ethoxy groups and the ring inversions of the cyclohexane moiety, the PES can have many local minima, each corresponding to a stable conformer. fiveable.me

Computational exploration of the PES typically involves scanning the dihedral angles of key rotatable bonds. For instance, one-dimensional potential energy scans can be performed by systematically rotating around the C-O ester bond to identify the most stable orientations of the butanoate group relative to the cyclohexyl ring. Two-dimensional scans can simultaneously probe the rotation of the ethoxy group and the butanoate group. rsc.org The energy barriers between conformers, which determine the rate of interconversion, are identified as saddle points (transition states) on the PES. fiveable.me

Cyclohexane Ring Conformation: The cyclohexane ring will adopt a chair conformation as its lowest energy form to minimize angle and torsional strain. libretexts.org

Substituent Positions (Axial vs. Equatorial): The ethoxy and butanoate groups on the cyclohexane ring can be in either axial or equatorial positions. Due to steric hindrance, substituents larger than hydrogen generally prefer the more spacious equatorial position. libretexts.orgwikipedia.org Therefore, the di-equatorial conformer of the trans isomer and the equatorial-axial conformer of the cis isomer are expected to be the most stable.

Ester Group Conformation: Esters typically have a planar C-C(=O)O-C arrangement. The cis (or Z) conformation is generally more stable than the trans (or E) conformation for simple esters like methyl acetate (B1210297) due to a balance of steric and electronic factors. mdpi.com

Theoretical calculations on substituted cyclohexanes and cyclohexyl esters have shown that the energy difference between axial and equatorial conformers can be quantified. sci-hub.seresearchgate.netcdnsciencepub.com For this compound, DFT calculations would be used to optimize the geometry of each potential conformer (e.g., trans-diequatorial, trans-diaxial, cis-equatorial-axial, etc.) and calculate their relative energies to determine the global minimum and the equilibrium population of each conformer at a given temperature.

Influence of Substituent Orientation on Conformational Preferences

No research data was found regarding the influence of the ethoxy and butanoate substituent orientations on the conformational preferences of the cyclohexane ring in this compound. Such a study would typically involve computational methods to determine the relative energies of different chair and boat conformations and the axial versus equatorial positioning of the substituents.

Molecular Dynamics Simulations and Trajectory Analysis

There are no published molecular dynamics simulation studies for this compound.

Simulation Protocols and Force Field Development

Specific simulation protocols and force field parameters for this compound have not been developed or published.

Analysis of Conformational Dynamics and Transition States

Without molecular dynamics simulations, there is no data to analyze the conformational dynamics or identify the transition states between different conformations of this compound.

Electronic Structure and Reactivity Modeling

No electronic structure calculations or reactivity modeling for this compound are available in the public domain.

Frontier Molecular Orbital (FMO) Analysis

An FMO analysis, which would provide insights into the reactivity of this compound by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported. wikipedia.orgnumberanalytics.com

Natural Bond Orbital (NBO) Investigations

NBO analysis, a method used to study charge distribution, hybridization, and intramolecular interactions, has not been performed on this compound according to the available literature. uni-muenchen.de

Prediction of Reaction Pathways and Intermediates

The formation of this compound is primarily achieved through esterification, a fundamental reaction in organic chemistry. The prediction of its reaction pathways and intermediates is largely based on well-established mechanisms for ester formation, adapted to the specific reactants: 2-ethoxycyclohexanol and a butanoylating agent (e.g., butanoic acid, butanoyl chloride, or butanoic anhydride). Computational chemistry provides valuable insights into the energetics and structures of the transient species involved in these transformations. bohrium.compku.edu.cn The reaction pathways are critically dependent on the chosen synthetic method, with the most common being the Fischer-Speier esterification and the Steglich esterification.

The Fischer-Speier esterification involves the reaction of 2-ethoxycyclohexanol with butanoic acid under acidic catalysis. mdpi.comwikipedia.org This reversible reaction's mechanism is characterized by a series of proton transfer steps and the formation of a key tetrahedral intermediate. numberanalytics.commasterorganicchemistry.com Computational studies on analogous systems suggest that the reaction proceeds through the following key stages. bohrium.comresearchgate.net

The initial step is the protonation of the carbonyl oxygen of butanoic acid by an acid catalyst, typically a strong acid like sulfuric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The hydroxyl group of 2-ethoxycyclohexanol then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The stereochemistry of the 2-ethoxycyclohexanol, specifically the orientation of the ethoxy and hydroxyl groups (cis or trans), can influence the rate and accessibility of this attack, although detailed computational studies for this specific substrate are not widely available.

A proton is then transferred from the oxonium ion (formed from the alcohol's oxygen) to one of the hydroxyl groups of the former carboxylic acid. This converts a hydroxyl group into a good leaving group (water). The subsequent elimination of a water molecule from the protonated tetrahedral intermediate regenerates the carbonyl group, now part of a protonated ester. Finally, deprotonation of the carbonyl oxygen by a weak base (like water or the conjugate base of the catalyst) yields the final product, this compound, and regenerates the acid catalyst.

For sterically hindered secondary alcohols like 2-ethoxycyclohexanol, the Steglich esterification offers a milder and often more efficient alternative. organic-chemistry.org This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The predicted pathway involves different intermediates compared to the Fischer-Speier method.

The first intermediate is the O-acylisourea, formed by the reaction of butanoic acid with DCC. This intermediate is highly reactive. In the presence of DMAP, which is a more potent nucleophile than the secondary alcohol, the O-acylisourea is rapidly converted into a more reactive acylating agent, the N-acylpyridinium salt. This "active ester" intermediate is less prone to side reactions, such as the formation of N-acylurea. organic-chemistry.org

The hydroxyl group of 2-ethoxycyclohexanol then attacks the activated carbonyl carbon of the N-acylpyridinium intermediate. This step is generally more efficient than the direct attack on the O-acylisourea, especially for a sterically demanding alcohol. This nucleophilic attack leads to the formation of the ester, this compound, and regenerates the DMAP catalyst. The other major product is the insoluble dicyclohexylurea (DCU), which precipitates from the reaction mixture, driving the reaction to completion. organic-chemistry.org

Synthetic Methodologies for 2 Ethoxycyclohexyl Butanoate

Esterification Pathways and Reaction Conditions

Esterification pathways for synthesizing 2-ethoxycyclohexyl butanoate typically involve the reaction of 2-ethoxycyclohexanol with a butanoyl derivative under specific conditions, often with catalytic activation.

Acid-Catalyzed Esterification Approaches

A common and straightforward method for ester synthesis is the Fischer-Speier esterification. youtube.com This reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst. youtube.comorganic-chemistry.org For the synthesis of this compound, this would involve reacting 2-ethoxycyclohexanol with butanoic acid.

The reaction is an equilibrium process. researchgate.net To drive the reaction towards the formation of the ester, an excess of one reactant (typically the alcohol) can be used, or a product (water) can be removed as it forms, often by azeotropic distillation. organic-chemistry.org

Reaction Mechanism:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of butanoic acid, increasing the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic attack: The hydroxyl group of 2-ethoxycyclohexanol acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). youtube.com

Elimination of water: The tetrahedral intermediate eliminates a molecule of water.

Deprotonation: The protonated ester is deprotonated to yield this compound and regenerate the acid catalyst. youtube.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). researchgate.net

Table 1: Representative Conditions for Acid-Catalyzed Esterification

| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| Carboxylic Acid, Alcohol | H₂SO₄ | Toluene | Reflux | Several hours | Moderate to High |

Note: This table represents typical conditions for Fischer-Speier esterification and not specific experimental data for this compound.

Condensation Reaction Mechanisms

Condensation reactions provide alternative pathways to esterification, often under milder conditions than traditional acid-catalyzed methods. These reactions typically involve the use of a coupling agent to activate the carboxylic acid.

One of the most well-known methods is the Steglich esterification , which utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as the coupling agent. acs.orgnih.gov A key feature of this reaction is the addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). acs.org

Reaction Mechanism:

The carboxylic acid (butanoic acid) adds to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.

DMAP, acting as a superior nucleophile, reacts with the O-acylisourea to form a reactive acylpyridinium salt.

The alcohol (2-ethoxycyclohexanol) then attacks the acylpyridinium salt, forming the ester.

The carbodiimide is consumed in the reaction, forming a urea (B33335) byproduct (dicyclohexylurea, DCU), which is poorly soluble in most organic solvents and can often be removed by filtration. acs.org

Another significant condensation reaction is the Mitsunobu reaction . This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry at the alcohol carbon. sigmaaldrich.comnih.gov The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). sigmaaldrich.com

Reaction Mechanism:

Triphenylphosphine attacks the azodicarboxylate, generating a phosphonium (B103445) salt.

The alcohol (2-ethoxycyclohexanol) adds to the phosphonium species, forming an alkoxyphosphonium salt.

The carboxylate (from butanoic acid) acts as a nucleophile and displaces the phosphine oxide group in an SN2 reaction, leading to the ester with inverted stereochemistry. nih.gov

Table 2: Common Reagents for Condensation-Based Esterification

| Reaction Name | Coupling Agent | Catalyst/Reagent | Byproduct | Key Feature |

|---|---|---|---|---|

| Steglich Esterification | DCC or DIC | DMAP | Dicyclohexylurea (DCU) | Mild reaction conditions |

Note: This table outlines common condensation reactions for ester synthesis.

Catalyst Systems for Enhanced Reaction Efficiency

To improve the efficiency of esterification, various catalyst systems have been developed. For acid-catalyzed reactions, solid acid catalysts can be employed to simplify product purification, as the catalyst can be easily filtered off after the reaction. Examples include ion-exchange resins like Amberlyst.

In the context of Steglich esterification, the use of DMAP as a catalyst is crucial for efficient ester formation, particularly with sterically hindered alcohols. acs.org DMAP acts as an acyl transfer agent, accelerating the reaction and suppressing side reactions. acs.org

Enzymatic catalysis using lipases is a green and highly selective alternative for ester synthesis. nih.gov Lipases can catalyze esterification under mild conditions and often exhibit high chemo-, regio-, and enantioselectivity. nih.gov The use of immobilized enzymes further enhances their stability and allows for easy recovery and reuse. nih.gov For the synthesis of this compound, a lipase (B570770) could potentially be used to catalyze the reaction between 2-ethoxycyclohexanol and butanoic acid in a non-aqueous solvent to shift the equilibrium towards ester formation.

Stereoselective Synthesis Approaches

The this compound molecule contains at least two stereocenters (at C1 and C2 of the cyclohexane (B81311) ring), meaning it can exist as different stereoisomers (diastereomers and enantiomers). Stereoselective synthesis aims to produce a single, desired stereoisomer.

Diastereoselective Synthesis of Cyclohexyl Derivatives

The relative stereochemistry between the ethoxy group at C2 and the butanoate group at C1 can be controlled through diastereoselective reactions. The synthesis would typically start from a precursor that allows for the stereocontrolled introduction of these substituents. For instance, the synthesis could begin with cyclohexene (B86901) oxide. The epoxide can be opened by ethanol (B145695) in the presence of an acid or base catalyst. This reaction generally proceeds via an anti-addition, leading to trans-2-ethoxycyclohexanol. Subsequent esterification of this trans-alcohol would yield the trans-diastereomer of this compound.

Alternatively, starting with a substituted cyclohexene and performing a diastereoselective epoxidation followed by nucleophilic opening can also control the stereochemistry. The directing effects of existing substituents on the ring play a crucial role in determining the facial selectivity of the epoxidation.

Michael addition reactions to substituted cyclohexenones can also be employed to set up the desired 1,2-disubstitution pattern with a degree of diastereocontrol. nih.gov

Enantioselective Synthesis via Chiral Catalysis or Auxiliaries

To obtain an enantiomerically pure or enriched product, enantioselective methods are required.

Chiral Catalysis: Enantioselective synthesis can be achieved by using a chiral catalyst in one of the key bond-forming steps. For example, a kinetic resolution of racemic 2-ethoxycyclohexanol could be performed using a chiral catalyst. In this process, one enantiomer of the alcohol reacts faster than the other to form the ester, leaving the unreacted alcohol enriched in the other enantiomer. Lipases are particularly effective for enzymatic kinetic resolutions of alcohols via esterification. nih.gov

Chiral Auxiliaries: Another powerful strategy is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. For instance, a chiral auxiliary could be attached to a cyclohexene precursor to direct a diastereoselective addition reaction, after which the auxiliary is cleaved. Cyclohexanol-based chiral auxiliaries, such as trans-2-phenylcyclohexanol, have been used to induce high diastereoselectivity in various reactions. wikipedia.org Although not a direct synthesis of the target molecule, these principles can be applied to control the stereochemistry of cyclohexyl derivatives.

Table 3: Strategies for Stereoselective Synthesis

| Approach | Method | Description |

|---|---|---|

| Diastereoselective Synthesis | Epoxide Ring Opening | Anti-addition of an alcohol to cyclohexene oxide to form a trans-1,2-disubstituted pattern. |

| Enantioselective Synthesis | Enzymatic Kinetic Resolution | A lipase selectively esterifies one enantiomer of racemic 2-ethoxycyclohexanol at a faster rate. |

Note: This table summarizes general strategies that could be applied to the stereoselective synthesis of this compound.

Control of Cis/Trans Stereochemistry in Cyclohexyl Ring Systems

The spatial arrangement of substituents on a cyclohexane ring, known as stereochemistry, profoundly influences the physical, chemical, and biological properties of the molecule. In the case of this compound, the relative orientation of the ethoxy and butanoate groups can result in either cis or trans isomers. In the cis isomer, both substituents are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. amanote.comresearchgate.net The control of this stereochemistry is a critical aspect of its synthesis.

The rigidity of small rings (less than eight carbons) "locks" substituents into place, giving rise to these geometric isomers. researchgate.net The interconversion between cis and trans isomers is not possible without breaking and reforming chemical bonds. researchgate.net Therefore, the desired stereoisomer must be established during the synthetic process.

Strategies to achieve stereocontrol in the synthesis of substituted cyclohexanes often rely on stereoselective reactions. For instance, iridium-catalyzed (5 + 1) annulation strategies have been developed for the synthesis of functionalized cyclohexanes with high levels of stereocontrol. nih.gov Such methods establish the relative stereochemistry of multiple substituents around the ring during its formation.

Another approach involves the diastereoselective synthesis of substituted cyclohexanones, which can then be further functionalized. Cascade reactions, such as inter–intramolecular double Michael additions, can produce highly substituted cyclohexanones with complete diastereoselectivity in many cases. nih.gov The stereochemistry of the resulting cyclohexanone (B45756) can then direct the subsequent introduction of the ethoxy and butanoate groups.

Enzymatic methods can also play a crucial role in controlling stereochemistry. Ketoreductases, for example, can exhibit high stereo- and regioselectivity in the reduction of keto groups on cyclohexane rings, which can be a key step in establishing the final stereochemistry of the alcohol precursor to the ester. unipd.it The choice of enzyme and reaction conditions can dictate the formation of a specific stereoisomer.

The relative stability of the cis and trans isomers is also a factor to consider. In substituted cyclohexanes, substituents can occupy either axial or equatorial positions. Generally, the isomer with bulkier groups in the more stable equatorial positions is favored. mdpi.com Synthetic strategies may be designed to yield the thermodynamically more stable product or employ kinetic control to favor a specific isomer.

| Strategy | Description | Key Feature |

| Annulation Reactions | Construction of the cyclohexane ring with inherent stereocontrol. | High levels of stereoselectivity during ring formation. |

| Diastereoselective Synthesis | Synthesis of a stereochemically defined intermediate, such as a cyclohexanone. | Control is exerted in an early step, guiding subsequent transformations. |

| Enzymatic Reactions | Use of enzymes to perform stereoselective transformations. | High specificity for a particular stereoisomer. |

| Thermodynamic Control | Allowing the reaction to reach equilibrium to favor the most stable isomer. | Product distribution is governed by stability. |

| Kinetic Control | Using reaction conditions that favor the faster-forming isomer. | Product distribution is governed by reaction rates. |

Catalytic Synthesis Protocols

The esterification of 2-ethoxycyclohexanol with butanoic acid (or its derivative) to form this compound is a key transformation that can be accelerated by catalysts. Both homogeneous and heterogeneous catalytic systems have been extensively studied for esterification reactions and offer distinct advantages.

Homogeneous catalysts are soluble in the reaction medium, leading to high catalytic activity and mild reaction conditions due to the excellent contact between the catalyst and reactants. unipd.it Traditional homogeneous catalysts for esterification include strong mineral acids like sulfuric acid and hydrochloric acid. mdpi.comresearchgate.net These proton acids work by activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Organocatalysts, such as 4-dimethylaminopyridine (DMAP), are often used in conjunction with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) for esterifications under mild conditions. This method is particularly useful for sensitive substrates.

More recently, metal-based homogeneous catalysts have been developed. For example, simple zinc(II) salts have been shown to be effective for the esterification of fatty acids. unipd.it These catalysts can offer high efficiency and, in some cases, can be recycled, bridging the gap between homogeneous and heterogeneous catalysis. unipd.it

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. This offers significant advantages in terms of catalyst separation, recovery, and reusability, leading to more sustainable and cost-effective processes. mdpi.comum.es

A variety of solid acid catalysts are effective for esterification. These include:

Ion-exchange resins: Polymeric resins with sulfonic acid groups, such as Amberlyst-15, are widely used and have demonstrated high catalytic activity in various esterification reactions, including the synthesis of methyl butyrate (B1204436). um.es

Sulfonated carbons: Activated carbon functionalized with sulfonic acid groups can serve as a robust and effective solid acid catalyst for esterification, as demonstrated in the synthesis of heptyl butanoate. nih.gov

Metal oxides and supported acids: Materials like sulfated zirconia and heteropolyacids supported on silica (B1680970) or carbon can also be employed as solid acid catalysts for the preparation of esters like cyclohexyl acetate (B1210297). mdpi.com

The choice of a heterogeneous catalyst depends on factors such as thermal stability, porosity, and acid site density. The optimization of reaction conditions, including temperature, reactant molar ratio, and catalyst loading, is crucial for achieving high conversion and selectivity. For instance, in the synthesis of benzyl (B1604629) butyrate using a polyvinylpolypyrrolidone-supported Brønsted acidic catalyst, a yield of 96.8% was achieved under optimized conditions. researchgate.net

| Catalyst Type | Phase | Advantages | Examples |

| Mineral Acids | Homogeneous | High activity, low cost | Sulfuric acid, Hydrochloric acid |

| Organocatalysts | Homogeneous | Mild conditions, high selectivity | DMAP/DCC |

| Metal Salts | Homogeneous | High efficiency, potential for recycling | Zinc(II) salts |

| Ion-Exchange Resins | Heterogeneous | Easy separation, reusable | Amberlyst-15 |

| Sulfonated Carbons | Heterogeneous | Robust, effective | AC-SO3H |

| Metal Oxides | Heterogeneous | Thermally stable | Sulfated Zirconia |

Green Chemistry and Biocatalytic Routes

In line with the principles of green chemistry, there is a growing interest in developing environmentally benign synthetic methods. Biocatalysis, utilizing enzymes as catalysts, offers a powerful approach for the synthesis of esters like this compound under mild and selective conditions.

Lipases (EC 3.1.1.3) are a class of enzymes that naturally catalyze the hydrolysis of fats and oils. However, in non-aqueous or low-water environments, they can efficiently catalyze the reverse reaction: ester synthesis. nih.gov Lipase-catalyzed esterification has several advantages over chemical methods, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions (often at or near room temperature), and reduced byproduct formation. nih.govnih.gov

A wide variety of lipases are commercially available, often in immobilized form, which enhances their stability and allows for easy recovery and reuse. nih.gov Candida antarctica lipase B (CALB), often immobilized and sold under the trade name Novozym® 435, is a particularly robust and versatile biocatalyst for ester synthesis. nih.govresearchgate.net Other lipases from sources such as Rhizomucor miehei and Pseudomonas cepacia are also commonly used.

The synthesis of various butanoate esters has been successfully demonstrated using lipases. For example, immobilized Rhodococcus cutinase has been used to produce a range of alkyl butyrates. nih.gov The substrate specificity of the lipase is an important consideration, as it can influence the reaction rate and yield.

To achieve high efficiency in enzymatic esterification, several reaction parameters must be carefully optimized. These include:

Enzyme Selection and Loading: The choice of lipase is critical, as different lipases exhibit varying activities and selectivities towards different substrates. The amount of enzyme used (catalyst loading) also affects the reaction rate.

Temperature: While enzymes operate under mild temperatures, there is an optimal temperature for activity. For some immobilized lipases, this can be in the range of 30-60°C. nih.gov

Substrate Molar Ratio: The ratio of alcohol to carboxylic acid can influence the reaction equilibrium. An excess of one reactant is often used to drive the reaction towards product formation. nih.gov

Solvent: The choice of solvent is crucial. Organic solvents are often used to solubilize the substrates and minimize water activity. However, solvent-free systems are increasingly being explored to develop greener processes. nih.govresearchgate.net

Water Activity: Water is a product of esterification, and its presence can promote the reverse (hydrolytic) reaction. Therefore, controlling water activity, for example, by using molecular sieves or performing the reaction under vacuum, is essential for achieving high ester yields.

Response surface methodology (RSM) is a powerful statistical tool that can be used to systematically optimize these parameters to maximize the yield of the desired ester. nih.gov For instance, the optimization of the enzymatic synthesis of 2-ethylhexyl 2-methylhexanoate using Novozym® 435 involved studying the effects of temperature and substrate molar ratio to achieve conversions up to 99%. nih.govresearchgate.net

| Parameter | Importance in Biocatalysis | Typical Optimization Strategy |

| Enzyme | Determines activity, selectivity, and stability. | Screening of different commercial lipases. |

| Temperature | Affects reaction rate and enzyme stability. | Varies from 30°C to 80°C depending on the enzyme's thermal stability. |

| Substrate Ratio | Influences reaction equilibrium and can prevent substrate inhibition. | Often one substrate is used in slight excess. |

| Solvent | Affects enzyme activity and substrate solubility. | Use of non-polar organic solvents or solvent-free systems. |

| Water Removal | Shifts the equilibrium towards ester synthesis. | Use of molecular sieves, vacuum, or nitrogen sparging. |

Solvent-Free and Mild Reaction Condition Development

The principles of green chemistry aim to reduce or eliminate the use of hazardous substances, and solvent-free reactions are a key component of this endeavor. libretexts.org By removing the solvent, these methods can lead to higher reaction efficiency, easier product purification, and a significant reduction in chemical waste. libretexts.orgquora.com For the synthesis of esters like this compound, several mild, solvent-free techniques have been developed.

One prominent approach is the use of enzymatic catalysis. Biocatalysts, such as immobilized lipases, can facilitate esterification under very mild conditions, often at room temperature and neutral pH. libretexts.org These reactions are highly selective and can be performed without any solvent, using the reactants themselves as the reaction medium. This approach not only aligns with green chemistry principles but also avoids the harsh conditions and corrosive catalysts, like concentrated sulfuric acid, used in traditional Fischer esterification. quora.com

Another effective solvent-free method involves solid-phase catalysis. For instance, solid–liquid phase transfer catalysis (PTC) and acidic catalysis in dry media have been successfully applied to the synthesis of various esters. quora.com Catalysts such as p-toluenesulfonic acid (PTSA) can be used in neat, heterogeneous mixtures with the alcohol and carboxylic acid, often accelerated by conventional heating or microwave activation to achieve high yields in short reaction times. quora.com

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a novel and highly efficient solvent-free alternative. byjus.com High-speed ball-milling (HSBM) can facilitate esterification at room temperature by bringing reactants into close contact and providing the energy needed for the reaction, completely avoiding the need for solvents and often reducing reaction times to minutes. byjus.com

Table 1: Comparison of Mild Esterification Methodologies

| Methodology | Typical Catalyst/Conditions | Key Advantages |

|---|---|---|

| Enzymatic Catalysis | Immobilized Lipase, Room Temp. | High selectivity, very mild conditions, environmentally friendly. libretexts.org |

| Dry Media Catalysis | p-Toluenesulfonic Acid (PTSA) | Solvent-free, rapid reaction times (especially with microwave). quora.com |

| Mechanochemistry | High-Speed Ball-Milling (HSBM) | Room temperature, extremely fast, solvent-free. byjus.com |

Precursor Synthesis and Derivatization Strategies

The successful synthesis of this compound is critically dependent on the efficient preparation of its precursors: 2-ethoxycyclohexanol and a reactive derivative of butanoic acid.

2-Ethoxycyclohexanol: The key alcohol precursor, 2-ethoxycyclohexanol, can be synthesized through methods that introduce an ethoxy group onto a cyclohexane ring. A notable method involves the reaction of cyclohexene with hydrogen peroxide and ethanol in the presence of a suitable catalyst, such as a Ti-Al-beta zeolite or a catalyst derived from titanium tetraenolate and silica gel. google.com This process achieves the simultaneous epoxidation of the cyclohexene and the subsequent ring-opening of the epoxide by ethanol to yield the desired 2-ethoxycyclohexanol. Another general approach to forming such ethers is the Williamson ether synthesis, which would involve the reaction of a cyclohexanediol-derived alkoxide with an ethyl halide (e.g., ethyl iodide) in an SN2 reaction. chemistrytalk.orgwikipedia.org

Butanoic Acid Derivatives: To facilitate the esterification reaction, particularly under mild conditions, butanoic acid is often converted into more reactive derivatives. The two most common derivatives for this purpose are acyl chlorides and acid anhydrides.

Butanoyl Chloride: This acyl chloride can be readily prepared from butanoic acid by reacting it with reagents such as thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃). chemguide.co.uk The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the liquid butanoyl chloride. chemguide.co.uk

Butanoic Anhydride (B1165640): Butanoic anhydride can be synthesized by reacting butanoyl chloride with butanoic acid itself or its sodium salt (sodium butanoate). reactory.applibretexts.org Alternatively, the dehydration of two molecules of butanoic acid using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) will also yield the anhydride. quora.com

Table 2: Reagents for Butanoic Acid Derivatization

| Target Derivative | Reagent(s) | Byproducts | Reference |

|---|---|---|---|

| Butanoyl Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl | chemguide.co.uk |

| Butanoyl Chloride | Phosphorus(V) Chloride (PCl₅) | POCl₃, HCl | chemguide.co.uk |

| Butanoic Anhydride | Butanoyl Chloride + Butanoic Acid | HCl | reactory.app |

| Butanoic Anhydride | Phosphorus Pentoxide (P₂O₅) | H₃PO₄ | quora.com |

The final step in the synthesis is the formation of the ester bond, a classic example of a functional group interconversion. This is achieved by reacting the hydroxyl group (-OH) of 2-ethoxycyclohexanol with the carboxyl group (-COOH) of butanoic acid or, more efficiently, with one of its activated derivatives.

Esterification via Acyl Chlorides: The reaction of an alcohol with an acyl chloride is a rapid and generally irreversible method for ester synthesis. libretexts.org 2-ethoxycyclohexanol, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of butanoyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of this compound and hydrogen chloride gas. chemguide.co.uklibretexts.org The reaction is typically vigorous and can be performed at room temperature. chemguide.co.uk A weak base like pyridine (B92270) is often added to neutralize the HCl byproduct.

Esterification via Acid Anhydrides: Acid anhydrides are also effective acylating agents for ester synthesis, reacting with alcohols in a process known as alcoholysis. libretexts.org The reaction of 2-ethoxycyclohexanol with butanoic anhydride yields this compound and a molecule of butanoic acid as a byproduct. While this reaction is generally slower than with acyl chlorides, it can be driven to completion, often by gentle heating or the use of a catalyst such as 4-dimethylaminopyridine (DMAP). chemguide.co.ukorganic-chemistry.org

These functional group interconversions represent the final bond-forming step, transforming the prepared precursors into the target ester compound through well-established nucleophilic acyl substitution mechanisms. chemguide.co.uk

Reaction Mechanisms and Reactivity Studies of 2 Ethoxycyclohexyl Butanoate

Mechanistic Elucidation of Formation Reactions

The synthesis of 2-ethoxycyclohexyl butanoate is primarily achieved through esterification, a reaction that forms an ester from a carboxylic acid and an alcohol. The most common and historically significant method is the Fischer-Speier esterification, an acid-catalyzed process known for its reversibility. byjus.commdpi.comchemguide.co.uk

The Fischer esterification mechanism for the formation of this compound from butanoic acid and 2-ethoxycyclohexanol proceeds through a series of equilibrium steps. masterorganicchemistry.commdpi.com This reaction is a classic example of nucleophilic acyl substitution and is considered a condensation reaction due to the formation of a water molecule. byjus.com

The process unfolds as follows:

Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of butanoic acid by an acid catalyst. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. mdpi.comtaylorandfrancis.com The positive charge on the protonated carbonyl is delocalized via resonance, further activating the carbon atom. chemguide.co.uk

Nucleophilic Attack: The alcohol, 2-ethoxycyclohexanol, acts as a nucleophile. An oxygen atom from its hydroxyl group attacks the activated carbonyl carbon of the protonated butanoic acid. mdpi.com

Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a key transient species known as a tetrahedral intermediate. taylorandfrancis.comresearchgate.net In this intermediate, the former carbonyl carbon is bonded to four groups: the original alkyl chain, the original carbonyl oxygen (now a hydroxyl group), and two oxygen atoms from the alcohol and the other original hydroxyl group.

Proton Transfer: A proton is transferred from the newly added, positively charged oxonium ion group (from the alcohol) to one of the existing hydroxyl groups. This intramolecular or solvent-mediated transfer converts a hydroxyl group into a much better leaving group: water. masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses. A pair of electrons from one of the remaining hydroxyl groups reforms the carbonyl double bond, expelling a molecule of water. mdpi.com

Deprotonation: The resulting protonated ester is the final intermediate. The catalyst is regenerated by the removal of the proton from this species, typically by the conjugate base of the acid catalyst or another molecule of the alcohol, yielding the final product, this compound. chemguide.co.uk

Butanoic Acid + 2-Ethoxycyclohexanol ⇌ this compound + Water

An alternative, non-reversible method involves the reaction of 2-ethoxycyclohexanol with a more reactive derivative of butanoic acid, such as butanoyl chloride (an acyl chloride). This reaction is typically faster and proceeds without the need for an acid catalyst, often in the presence of a weak base like pyridine (B92270) to neutralize the hydrochloric acid byproduct.

Catalysts and reagents play a pivotal role in the synthesis of this compound, primarily by influencing the reaction rate and the position of the chemical equilibrium.

Catalysts: In Fischer esterification, strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used as catalysts. byjus.com The catalyst serves two primary functions:

It protonates the carbonyl oxygen of the butanoic acid, thereby activating it for nucleophilic attack as described in the mechanism. byjus.comtaylorandfrancis.com

It facilitates the departure of the leaving group by allowing for the protonation of a hydroxyl group in the tetrahedral intermediate, converting it into water.

The efficiency of the reaction is directly tied to the strength of the acid catalyst, which determines its ability to protonate the carboxylic acid. mdpi.com

Reagents: The manipulation of reagent concentrations is a key strategy for maximizing the yield of the ester, based on Le Châtelier's principle. Since Fischer esterification is an equilibrium process, the presence of products (ester and water) can drive the reaction in reverse (hydrolysis). To favor the formation of this compound, two common techniques are employed:

Use of Excess Reagent: The reaction is often carried out using a large excess of one of the reactants, typically the less expensive one. masterorganicchemistry.com For instance, using an excess of 2-ethoxycyclohexanol will shift the equilibrium to the right, increasing the conversion of butanoic acid into the final ester product.

Removal of Water: As water is a product, its removal from the reaction mixture as it forms will prevent the reverse reaction (ester hydrolysis) and pull the equilibrium towards the products. masterorganicchemistry.com This is often accomplished using a Dean-Stark apparatus, which continuously removes water via azeotropic distillation with a solvent like toluene.

In the alternative synthesis using butanoyl chloride, a stoichiometric amount of a base (e.g., pyridine) is often added. Its role is not catalytic; rather, it acts as a reagent to scavenge the HCl produced, preventing it from protonating the alcohol and deactivating it as a nucleophile.

Investigation of Reaction Intermediates

The direct observation of reaction intermediates is often challenging due to their high reactivity and short lifetimes. However, their existence can be confirmed and studied through a combination of spectroscopic methods, chemical trapping experiments, and computational modeling.

The central transient species in the Fischer esterification mechanism is the tetrahedral intermediate. taylorandfrancis.comresearchgate.net While its fleeting nature makes direct isolation under normal conditions impossible, its structure and role are well-supported by kinetic studies and theoretical calculations. Advanced spectroscopic techniques can be employed in related systems to detect and characterize short-lived intermediates. For example, time-resolved infrared (IR) spectroscopy could potentially identify the unique vibrational frequencies of the C-O bonds and the loss of the C=O double bond characteristic of the tetrahedral intermediate. In other types of esterification that may involve radical pathways, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for detecting and characterizing transient radical intermediates.

Trapping experiments provide indirect but compelling evidence for the formation of reactive intermediates. This technique involves introducing a "trapping agent" into the reaction mixture—a compound designed to react specifically with the suspected intermediate to form a stable, isolable, and characterizable product. While the tetrahedral intermediate in Fischer esterification is typically too short-lived for simple trapping, the principle is widely applied in mechanistic studies. For instance, if a competing reaction pathway were to generate a different reactive intermediate, such as a carbocation or a radical, specific trapping agents could be used to confirm its presence, thereby elucidating the operative mechanism.

In the absence of direct observational data, computational chemistry provides powerful insights into the structures and stabilities of reaction intermediates and transition states. pku.edu.cn Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model the entire reaction pathway of esterification. researchgate.netresearchgate.netnih.gov

These computational studies can:

Optimize Geometries: Calculate the most stable three-dimensional structures of reactants, products, transition states, and the crucial tetrahedral intermediate.

Determine Relative Energies: Map the potential energy surface of the reaction, calculating the activation energies for each step and the relative stability of the intermediates. nih.gov DFT calculations have been used to confirm that the nucleophilic attack by the alcohol on the protonated carboxylic acid is often the rate-determining step, as it involves the highest energy barrier. nih.gov

Visualize Reaction Pathways: Provide a detailed, step-by-step molecular picture of bond formation and cleavage, including the intricate proton transfers that occur within the tetrahedral intermediate. pku.edu.cnresearchgate.net

For the formation of this compound, computational modeling can confirm the viability of the proposed tetrahedral intermediate and provide quantitative data on the energy barriers involved, reinforcing the mechanistic understanding derived from experimental kinetics. researchgate.netrsc.org

Interactive Data Tables

Table 1: Key Steps in Fischer Esterification of this compound

| Step No. | Step Name | Description | Key Species |

| 1 | Protonation | The carbonyl oxygen of butanoic acid is protonated by the acid catalyst. | Protonated Butanoic Acid |

| 2 | Nucleophilic Attack | The hydroxyl oxygen of 2-ethoxycyclohexanol attacks the carbonyl carbon. | Reactants, Catalyst |

| 3 | Tetrahedral Intermediate Formation | A transient tetrahedral intermediate is formed. | Tetrahedral Intermediate |

| 4 | Proton Transfer | A proton is transferred to a hydroxyl group, forming a good leaving group (H₂O). | Tetrahedral Intermediate |

| 5 | Elimination | The intermediate collapses, eliminating a molecule of water. | Protonated Ester, Water |

| 6 | Deprotonation | The catalyst is regenerated by removing a proton from the protonated ester. | This compound |

Table 2: Factors Influencing Reaction Progression

| Factor | Type | Role in Synthesis | Mechanism of Action |

| Sulfuric Acid (H₂SO₄) | Catalyst | Increases reaction rate | Protonates the carbonyl group, increasing its electrophilicity. |

| Excess 2-Ethoxycyclohexanol | Reagent | Increases product yield | Shifts the reaction equilibrium towards the products (Le Châtelier's Principle). |

| Water Removal (e.g., Dean-Stark) | Condition | Increases product yield | Prevents the reverse reaction (hydrolysis) by removing a product. |

| Pyridine (with Butanoyl Chloride) | Reagent | Neutralizes byproduct | Acts as a base to scavenge HCl, preventing it from deactivating the alcohol nucleophile. |

Kinetic and Thermodynamic Analysis of Reactions

The rates and energetic profiles of reactions involving this compound are crucial for understanding its chemical behavior. While specific experimental data for this compound is not extensively documented, a robust analysis can be constructed by examining analogous ester systems.

Determination of Reaction Rates and Rate Laws

The rate of a chemical reaction is described by a rate law, an equation that links the reaction rate to the concentrations of the reactants. For a reaction involving this compound, such as its hydrolysis, the rate law would take the general form:

Rate = k[this compound]m[Nucleophile]n

Here, k is the rate constant, and the exponents m and n represent the order of the reaction with respect to each reactant. amu.edu.pl These orders must be determined experimentally.

The alkaline hydrolysis of esters, a process known as saponification, is typically a second-order reaction, being first-order with respect to the ester and first-order with respect to the hydroxide ion (OH⁻). chemrxiv.orgindexcopernicus.com By analogy, the hydrolysis of this compound with sodium hydroxide would likely follow a similar second-order rate law.

The determination of these reaction orders involves systematically varying the initial concentration of one reactant while keeping the other constant and observing the effect on the initial reaction rate. amu.edu.pl

Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound at a Constant Temperature This interactive table illustrates how experimental data could be used to determine the rate law for the hydrolysis of this compound. By observing the changes in the initial rate as reactant concentrations are doubled, one can deduce the order of the reaction with respect to each reactant.

| Experiment | Initial [this compound] (M) | Initial [OH⁻] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻³ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻³ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻³ |

Activation Energy and Enthalpy Profile Studies

A reaction's energetic landscape is described by its energy profile, which maps the potential energy of the system as it progresses from reactants to products. Key parameters include the activation energy (Ea) and the change in enthalpy (ΔH).

Activation Energy (Ea) : This is the minimum energy required for a reaction to occur. amu.edu.pl It represents the energy barrier that must be overcome to reach the transition state. A higher activation energy corresponds to a slower reaction rate.

Enthalpy of Reaction (ΔH) : This is the net energy difference between the products and the reactants. A negative ΔH indicates an exothermic reaction (heat is released), while a positive ΔH signifies an endothermic reaction (heat is absorbed). scirp.org

The hydrolysis of esters is generally an exergonic (energy-releasing) process, though it often has a high activation energy barrier that necessitates a catalyst. oit.edu A reaction profile for the hydrolysis of this compound would show the reactants passing through a high-energy transition state before forming the more stable products, 2-ethoxycyclohexanol and butanoic acid.

Table 2: Representative Thermodynamic and Kinetic Parameters for Ester Reactions This table presents activation energies and enthalpy changes for various ester transesterification and hydrolysis reactions, offering a comparative context for the likely energetic profile of reactions involving this compound.

| Reaction Type | Ester System | Activation Energy (Ea) (kJ/mol) | Enthalpy Change (ΔH) (kJ/mol) |

| Transesterification | Palm Oil | 18.46 - 61.7 | 24.3 - 61.7 |

| Transesterification | Waste Cooking Oil | 56.02 - 61.5 | 53.31 - 58.75 |

| Hydrolysis | Ethyl Benzoate | ~50 kcal/mol (~209 kJ/mol) | Not specified |

| Hydrolysis | Ethyl Acetate (B1210297) | ~20.9 kcal/mol (~87.4 kJ/mol) | Not specified |

Data sourced from studies on various ester systems for comparative purposes. scirp.orgresearchgate.netresearchgate.net

Derivatization Reactions for Functionalization

Derivatization involves chemically modifying a compound to produce a new substance with different functional properties. For this compound, derivatization can occur at the ester group, the ethoxy group, or the cyclohexyl ring itself.

Ester Hydrolysis and Transesterification Pathways

The most common reactions of the ester group are hydrolysis and transesterification.

Ester Hydrolysis: This reaction cleaves the ester bond to yield a carboxylic acid and an alcohol. It can be catalyzed by either acid or base. epa.gov

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process where a hydroxide ion attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling the 2-ethoxycyclohexanolate anion as the leaving group to form butanoic acid. The acid is then deprotonated by the base to yield a carboxylate salt.

Acid-Catalyzed Hydrolysis : This is a reversible reaction that is the reverse of Fischer esterification. The carbonyl oxygen is first protonated by an acid catalyst, making the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, and after a series of proton transfers, 2-ethoxycyclohexanol is eliminated, regenerating the acid catalyst and forming butanoic acid.

Transesterification: This process involves exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.org For example, reacting this compound with methanol under acidic or basic catalysis would produce methyl butanoate and 2-ethoxycyclohexanol. The mechanism is similar to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. wikipedia.org Driving the reaction often involves using the new alcohol as a solvent to shift the equilibrium. wikipedia.org

Modifications at the Ethoxy Group or Cyclohexyl Ring

Functionalization can also be directed at the other parts of the molecule.

Modifications at the Ethoxy Group : The ether linkage in the ethoxy group is generally stable. However, it can be cleaved under harsh conditions using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). For instance, reaction with HI would likely proceed via an Sₙ2 mechanism to yield iodoethane and 2-hydroxycyclohexyl butanoate. Catalytic methods using iridium complexes have also been shown to selectively cleave cyclohexyl methyl ethers, suggesting a similar approach could be viable for the ethoxy group. nsf.gov

Modifications at the Cyclohexyl Ring : The saturated cyclohexyl ring is relatively unreactive. Transformations typically require forcing conditions, often involving free-radical pathways. For example, free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator could introduce a bromine atom onto the ring, creating a handle for further substitution or elimination reactions.

Cyclohexyl Ring Reactivity and Transformations

The reactivity of the cyclohexyl ring is heavily influenced by its conformational stereochemistry. The ring exists predominantly in a chair conformation to minimize angular and torsional strain.

In this compound, both the ethoxy and butanoyloxy substituents are relatively bulky. To minimize steric hindrance, specifically 1,3-diaxial interactions, the molecule will strongly favor a chair conformation where both of these groups occupy equatorial positions. libretexts.org This conformational preference has significant consequences for reactivity. spcmc.ac.in

For instance, if a functional group on the ring were to be eliminated via an E2 mechanism, the reaction would require an anti-periplanar (180°) arrangement between the leaving group and a proton on an adjacent carbon. spcmc.ac.in This typically necessitates that both the leaving group and the proton are in axial positions. Since the substituents in this compound prefer equatorial positions, reactions requiring an axial leaving group would be slow, as they would have to proceed through the much less stable, higher-energy conformation.

Similarly, the rate of nucleophilic substitution on the ring is affected by the substituent's position. Hydrolysis of an ester group, for example, can be sterically hindered if the group is in an axial position compared to a more accessible equatorial one. spcmc.ac.in Therefore, the reactivity of any derivatives of this compound would be intrinsically linked to the conformational preferences of the substituted cyclohexane (B81311) ring.

Ring-Opening and Ring-Closing Reactions Involving Cyclohexyl Moiety

No published studies detailing the ring-opening or ring-closing reactions specifically involving the cyclohexyl moiety of this compound were found. Research in this area would be necessary to determine the conditions, catalysts, and mechanisms for such transformations.

Stereochemical Outcomes of Cyclohexyl Ring Transformations

Without data on specific transformations of the cyclohexyl ring of this compound, no information on the stereochemical outcomes of such reactions can be provided. The stereochemistry would be highly dependent on the reaction mechanism, the reagents used, and the initial stereochemistry of the starting material.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the spatial relationships between them.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the initial structural assignment of 2-Ethoxycyclohexyl butanoate.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons of the ethoxy group, the cyclohexyl ring, and the butanoate chain. The chemical shift (δ) of a proton is influenced by the electronegativity of nearby atoms and the local magnetic field. For instance, protons on a carbon adjacent to an oxygen atom (such as in the ethoxy group and at the C1 position of the cyclohexyl ring) are deshielded and appear at a lower field (higher ppm value). orgchemboulder.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. libretexts.org Similar to ¹H NMR, the chemical shifts of carbon atoms are dependent on their electronic environment. Carbonyl carbons (C=O) are highly deshielded and appear significantly downfield, typically in the 160-220 ppm range. libretexts.org Carbons bonded to oxygen atoms also exhibit downfield shifts compared to simple alkane carbons. libretexts.org

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for the distinct atomic environments in this compound, based on established correlation data.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Butanoate C=O | - | 170-175 |

| Cyclohexyl C1-O | 3.5 - 4.0 | 70-80 |

| Cyclohexyl C2-O | 3.3 - 3.8 | 70-80 |

| Ethoxy O-CH₂ | 3.4 - 3.6 | 60-70 |

| Butanoate α-CH₂ | 2.1 - 2.3 | 35-45 |

| Cyclohexyl C3-C6 | 1.2 - 2.0 | 20-40 |

| Butanoate β-CH₂ | 1.5 - 1.7 | 18-25 |

| Ethoxy CH₃ | 1.1 - 1.3 | 15-20 |

| Butanoate γ-CH₃ | 0.8 - 1.0 | 10-15 |

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assigning signals and determining the detailed connectivity and stereochemistry of complex molecules like this compound. huji.ac.illongdom.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org In a COSY spectrum, cross-peaks appear between the signals of coupled protons, allowing for the tracing of proton-proton connectivity within the cyclohexyl ring and along the ethoxy and butanoate aliphatic chains. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining stereochemistry as it identifies protons that are close in space, regardless of whether they are connected through bonds. huji.ac.il For this compound, NOESY can reveal the relative orientation (cis/trans) of the ethoxy and butanoate substituents on the cyclohexane (B81311) ring by showing correlations between protons on these groups and specific axial or equatorial protons of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org Each cross-peak in an HSQC spectrum links a specific proton resonance to its corresponding carbon resonance, providing a definitive C-H bond correlation map.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds. magritek.com This is invaluable for connecting different fragments of the molecule. For example, HMBC can show a correlation between the carbonyl carbon of the butanoate group and the protons on the C1 atom of the cyclohexyl ring, confirming the ester linkage.

The expected correlations from these 2D NMR experiments for this compound are summarized below.

| 2D NMR Technique | Purpose | Expected Key Correlations for this compound |

| COSY | Reveals ³J(H,H) couplings | - Protons within the ethoxy group (CH₂ ↔ CH₃)- Protons within the butanoate chain (α-CH₂ ↔ β-CH₂ ↔ γ-CH₃)- Adjacent protons on the cyclohexyl ring |

| NOESY | Identifies through-space proximity | - Correlations between substituents and ring protons to determine cis/trans isomerism |

| HSQC | Correlates protons to directly bonded carbons | - Links every CH, CH₂, and CH₃ proton signal to its corresponding carbon signal |

| HMBC | Shows long-range (2-3 bond) H-C correlations | - Carbonyl carbon to C1-H of the cyclohexyl ring- Carbonyl carbon to β-protons of the butanoate chain- C1 of cyclohexyl ring to protons on C2 and C6 |

The cyclohexane ring is not static but undergoes a rapid "ring flip" between two chair conformations at room temperature. The substituents (ethoxy and butanoate groups) can occupy either axial or equatorial positions. Dynamic NMR (DNMR) is the study of these conformational changes as a function of temperature. unibas.it

At high temperatures, the ring inversion is fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. nih.gov As the temperature is lowered, the rate of this interconversion decreases. If the temperature is lowered sufficiently to the coalescence point and below, the exchange becomes slow on the NMR timescale, and separate, distinct signals for the axial and equatorial protons of the cyclohexane ring, as well as for the different conformers, can be observed. plos.org By analyzing the changes in the NMR lineshape over a range of temperatures, it is possible to calculate the kinetic and thermodynamic parameters for the conformational equilibrium, such as the activation energy (ΔG‡) of the ring flip. semanticscholar.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

To be analyzed by a mass spectrometer, a molecule must first be ionized. The choice of ionization method depends on the nature of the sample and the desired information. uky.edu

Electron Impact (EI): In EI, the sample is bombarded with high-energy electrons (typically 70 eV), which knocks an electron off the molecule to form a radical cation (M•+). libretexts.org EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and often predictable fragmentation. This method is well-suited for relatively volatile and thermally stable compounds like this compound.

Chemical Ionization (CI): CI is a "soft" ionization technique that uses a reagent gas (like methane) to ionize the analyte through proton transfer. youtube.com This results in a protonated molecule ([M+H]⁺) and causes much less fragmentation than EI, making it useful for confirming the molecular weight of the compound.

Electrospray Ionization (ESI): ESI is another soft ionization method primarily used for large, polar, or thermally labile molecules, often from a liquid stream (like HPLC). libretexts.org It generates ions by creating a fine spray of charged droplets from which the solvent evaporates. nthu.edu.tw

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique used for very large molecules like proteins. The analyte is co-crystallized with a matrix that absorbs laser energy, causing the analyte to desorb and ionize with minimal fragmentation. emory.edu

For a moderately sized ester like this compound, EI and CI would be the most common and informative ionization methods for structural elucidation.

The fragmentation pattern observed in an EI mass spectrum provides a molecular fingerprint that is invaluable for structural elucidation. The fragmentation of the molecular ion of this compound would be expected to follow pathways common to esters. ccsenet.org

Key fragmentation pathways include:

Alpha-Cleavage: This involves the cleavage of a bond adjacent to the carbonyl group. For an ester, this can occur on either side of the C=O group, leading to the formation of stable acylium ions. youtube.com

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain (at least three carbons long with a γ-hydrogen). It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the α-β bond, resulting in the elimination of a neutral alkene molecule. libretexts.org

The table below outlines the predicted major fragments for this compound following electron ionization.

| Fragmentation Pathway | Resulting Cationic Fragment | Predicted m/z | Neutral Loss |

| α-Cleavage (acyl side) | [CH₃CH₂CH₂CO]⁺ | 71 | •OCH(CH₂CH₂)₂CH(OCH₂CH₃) |

| α-Cleavage (alkoxy side) | [C₆H₁₀(OC₂H₅)]⁺ | 114 | •CO(CH₂)₂CH₃ |

| McLafferty Rearrangement (butanoate chain) | [C₆H₁₁(OC₂H₅)O=C(OH)CH₂]•⁺ | 144 | CH₂=CH₂ |

| Loss of ethoxy group | [C₆H₁₁OCO(CH₂)₂CH₃]⁺ | 155 | •OCH₂CH₃ |

| Loss of butanoyloxy group | [C₆H₁₁(OC₂H₅)]⁺ | 127 | •OCOC₃H₇ |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy and precision. For this compound, HRMS would be employed to confirm its molecular formula, C₁₂H₂₂O₃.

The technique can distinguish between molecules with the same nominal mass but different elemental compositions (isobars) due to its ability to resolve minute mass differences. The theoretical exact mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) of this compound can be calculated by summing the exact masses of its constituent isotopes. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula. This level of accuracy is crucial for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Type | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₂H₂₂O₃ | [M]⁺ | 214.15690 |

| C₁₂H₂₃O₃⁺ | [M+H]⁺ | 215.16417 |

Note: The data in this table is theoretical and represents the values expected from an HRMS analysis.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy states. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for qualitative functional group analysis.

For this compound, the IR spectrum is expected to be dominated by absorptions arising from the ester and ether functional groups, as well as the alkyl portions of the molecule (the cyclohexyl ring and ethyl/butyl chains). The most prominent feature would be the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group. orgchemboulder.comlibretexts.org The C-O single bond stretches from both the ester and ether moieties would also produce strong bands in the fingerprint region. academyart.edublogspot.comorgchemboulder.com The spectrum would also feature characteristic C-H stretching and bending vibrations from the sp³-hybridized carbons of the cyclohexyl ring and the alkyl chains. libretexts.orglibretexts.org

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl (C-H) | C-H Stretch | 2850 - 2960 | Strong |

| Ester (C=O) | C=O Stretch | 1735 - 1750 | Strong |

| Alkyl (C-H) | C-H Bend | 1350 - 1470 | Medium |

Note: The data in this table is based on typical frequency ranges for the specified functional groups. orgchemboulder.comblogspot.com

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It involves inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is most sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and skeletal vibrations, such as the C-C bonds within the cyclohexyl ring. stackexchange.com Therefore, the Raman spectrum of this compound would be expected to show strong signals for the C-H stretching modes and the C-C bond vibrations of the aliphatic framework.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that dramatically increases the intensity of the Raman signal for molecules adsorbed onto or in close proximity to a nanostructured metal surface, typically gold or silver. libretexts.org This enhancement allows for the detection of analytes at very low concentrations. libretexts.org For a simple aliphatic ester like this compound, which lacks a chromophore that can resonantly couple with the metal's surface plasmons, a significant SERS effect would not be intrinsically expected. However, SERS could be applied to study its interaction with metallic surfaces or within complex systems where the molecule is brought close to a SERS-active substrate. shu.ac.uk

Advanced Spectroscopic Techniques

Advanced spectroscopic techniques offer unparalleled insights into the electronic structure, elemental composition, and ultrafast molecular processes of "this compound".

Time-resolved spectroscopy is a powerful tool for investigating the dynamics of short-lived excited states in molecules. nih.govresearchgate.net For a compound like "this compound," time-resolved fluorescence spectroscopy can be employed to study processes such as intramolecular charge transfer, conformational changes, and energy relaxation pathways that occur on picosecond to nanosecond timescales. nih.govresearchgate.net

In a typical experiment, the molecule is excited with an ultrashort laser pulse, and the subsequent fluorescence decay is monitored over time. scirp.org The fluorescence lifetime provides information about the rate of de-excitation of the excited state. For esters, dual fluorescence may be observed, indicating the presence of different emitting species, such as different conformers or excited-state isomers. scirp.org

Research Findings on Analogous Ester Compounds:

Table 1: Illustrative Time-Resolved Fluorescence Data for an Analogous Ester (Anthrylacrylic Ester) in Various Solvents scirp.org

| Solvent | Emission Wavelength (nm) - Band I | Emission Wavelength (nm) - Band II | Average Lifetime (ns) - Band I | Average Lifetime (ns) - Band II |

| Dioxane | ~400 | ~480 | 3.61 - 6.30 | 7.06 |

| Benzene | ~400 | ~480 | 3.61 - 6.30 | 5.30 |

| Other Solvents | ~400 | ~480 | 3.61 - 6.30 | 1.64 - 2.76 |

This interactive table is based on data for a different ester and serves to illustrate the type of information that can be obtained for "this compound" using time-resolved fluorescence spectroscopy.

Synchrotron-based spectroscopy techniques, such as X-ray Absorption Spectroscopy (XAS), provide element-specific information about the local electronic and geometric structure of atoms within a molecule. berstructuralbioportal.orgnih.govnih.gov For "this compound," XAS at the oxygen K-edge could probe the local environment of the ether and ester oxygen atoms, providing insights into their bonding and hybridization states. nih.govnih.gov

X-ray Absorption Near Edge Structure (XANES) provides information on the oxidation state and coordination chemistry of the absorbing atom, while Extended X-ray Absorption Fine Structure (EXAFS) gives details about the bond distances and coordination numbers of neighboring atoms. cornell.edu These techniques are particularly valuable for understanding the structure of complex materials and for in-situ studies of chemical reactions. nih.govuwo.ca

Application to Organic Molecules:

While specific synchrotron studies on "this compound" are not documented, the application of these techniques to organic matter is well-established. cornell.edu For instance, synchrotron-based XAS can be used to characterize the chemical forms of elements in complex organic matrices. nih.gov For "this compound," this could be applied to study its interaction with surfaces or its degradation products, providing element-specific structural information that is difficult to obtain with other methods.